molecular formula C13H18BrIN2OSi B1507074 5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole CAS No. 918440-14-9

5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B1507074
CAS No.: 918440-14-9
M. Wt: 453.19 g/mol
InChI Key: KZCIYZXJEMGNJQ-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a halogenated indazole derivative featuring a bromine atom at position 5, an iodine atom at position 3, and a (2-(trimethylsilyl)ethoxy)methyl (SEM) group at position 1. The SEM group acts as a protective moiety, enhancing stability during synthetic processes, particularly in acidic or basic conditions . This compound is primarily utilized in organic synthesis as an intermediate for cross-coupling reactions and functional group transformations. Its molecular formula is C₁₃H₁₈BrIN₂OSi, with a calculated molecular weight of 453.17 g/mol.

Properties

IUPAC Name

2-[(5-bromo-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-12-5-4-10(14)8-11(12)13(15)16-17/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCIYZXJEMGNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)Br)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrIN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729088
Record name 5-Bromo-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918440-14-9
Record name 5-Bromo-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This compound is part of the indazole family, which has garnered attention due to its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C13H18BrIN2OSi
  • Molecular Weight : 453.19 g/mol
  • CAS Number : 1046831-94-0

Indazole derivatives, including 5-bromo-3-iodo-1H-indazole, have been investigated for their ability to interact with various biological targets. The following mechanisms have been noted:

  • Kinase Inhibition : Indazoles are known to inhibit kinases, which play crucial roles in cell signaling pathways. For instance, compounds within this class have shown inhibitory effects on the FGFR (Fibroblast Growth Factor Receptor) family, which is implicated in cancer progression .
  • Antiproliferative Activity : Studies have demonstrated that indazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values as low as 4.1 nM against FGFR1 and 25.3 nM against KG1 cell lines .
  • EGFR Inhibition : Some indazole derivatives have shown promise as EGFR (Epidermal Growth Factor Receptor) inhibitors, particularly against mutant forms associated with non-small cell lung cancer (NSCLC). Compounds were reported to have IC50 values around 5.3 nM for EGFR T790M mutants .

Biological Activity Data

The following table summarizes the biological activities reported for 5-bromo-3-iodo-1H-indazole and related compounds:

Biological Activity Target IC50 Value (nM) Reference
FGFR1 InhibitionFGFR1<4.1
Antiproliferative ActivityKG1 Cell Line25.3
EGFR T790M InhibitionEGFR Kinase5.3
Dual Aurora Kinase InhibitionAurora A/B Kinases30.2

Case Studies

Recent studies have highlighted the potential of indazole derivatives in clinical settings:

  • Cancer Treatment : A study focusing on a series of indazole derivatives found that certain modifications led to enhanced potency against cancer cell lines, suggesting that structural variations can significantly influence biological activity .
  • Antifungal Activity : Another investigation into related pyrazole derivatives indicated that compounds featuring indazole moieties exhibited promising antifungal properties against various phytopathogenic fungi . This suggests a broader spectrum of activity for indazole-containing compounds.

Scientific Research Applications

5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole, also known as this compound, is a chemical compound with the molecular formula C13H18BrIN2OSi and a molecular weight of 453.19 g/mol .

Names and Identifiers
Key identifiers for this compound include:

  • CAS Number: 918440-14-9
  • PubChem CID: 58317256
  • IUPAC Name: 2-[(5-bromo-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane
  • Synonyms: A variety of synonyms are used, including this compound, 1H-Indazole, 5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-, and 2-[(5-bromo-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane .

Application

While the primary use of this compound is as a chemical intermediate in scientific research, specific applications are documented in patents and research publications .

  • Patent Literature: Biogen Idec Ma Inc. has referenced this compound in a patent (US2011/152260 A1, 2011) .
  • MAP4K1 Inhibitor Discovery: Derivatives of indazole compounds are used in the creation of MAP4K1 inhibitors . Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1) is a serine/threonine kinase that functions as an immune checkpoint downstream of T-cell receptor stimulation. Inhibiting MAP4K1 may help induce therapeutic T-cell responses in cancer patients .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its trifunctional design. Key comparisons with structurally related indazoles are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name 1-Position Substituent 3-Position Substituent Molecular Weight (g/mol) Yield (%) Key Applications/Notes References
Target Compound SEM Iodo 453.17 N/A Protective group chemistry, cross-coupling
5-Bromo-1-ethyl-1H-indazole (3a) Ethyl H 225.00 40 Alkylation studies
5-Bromo-1-(3-chloropropyl)-1H-indazole (3b) 3-Chloropropyl H 273.00 50 Comparative alkylation efficiency
5-Bromo-1-(2-methoxyethyl)-1H-indazole 2-Methoxyethyl H 257.15 N/A Higher polarity, solubility
5-Bromo-3-iodo-6-methyl-1H-indazole H Iodo 337.01 N/A Halogenated intermediate
5-Bromo-1-(phenylmethyl)-1H-indazole Benzyl H 257.12 N/A Medicinal chemistry scaffold
Key Observations:

Position 1 Substituents :

  • The SEM group in the target compound is bulkier and more electron-withdrawing than ethyl, 3-chloropropyl, or benzyl groups. This steric bulk may hinder nucleophilic attacks but improves stability in multi-step syntheses .
  • Methoxyethyl () and benzyl () substituents offer intermediate polarity, balancing solubility and reactivity.

Position 3 Substituents: The iodine atom in the target compound enhances its utility in Sonogashira or Suzuki couplings due to iodine’s superior leaving-group ability compared to bromine or chlorine . Compounds lacking a 3-position substituent (e.g., 3a, 3b) are less reactive in such transformations.

Position 5 Bromine :

  • Bromine at position 5 is a common feature in indazole derivatives, enabling further functionalization (e.g., aryl couplings).

Preparation Methods

Preparation Methods of 5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Stepwise Preparation

Protection of Indazole Nitrogen with SEM Group
  • Reagents: 1H-indazole or halogenated indazole derivative, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), sodium hydride (NaH).
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: The indazole is deprotonated with NaH at 0 °C under nitrogen, then SEM-Cl is added dropwise. The mixture is stirred overnight at room temperature.
  • Work-up: Quenching with saturated ammonium chloride, extraction with diethyl ether, washing with brine, drying over sodium sulfate, and concentration.
  • Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Yield: Typically moderate to good yields (~60-80%).

This step produces 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole as a key intermediate.

Regioselective Metalation and Halogenation
  • Metalation: The SEM-protected indazole is treated with a strong base such as TMP2Zn·2LiCl (a zinc amide base) at room temperature to metalate selectively at the 3-position.
  • Halogenation: The metalated intermediate is then reacted with electrophilic halogen sources to introduce iodine at C-3.
  • Bromination: The bromine at position 5 is typically introduced beforehand or controlled via selective halogenation protocols.
  • Conditions: Metalation occurs at 25 °C for 1-2 hours. Subsequent halogenation is performed by adding halogenating agents under controlled temperature.
  • Work-up: Quenching with aqueous ammonium chloride, extraction, drying, and concentration.
  • Purification: Column chromatography using pentane/diethyl ether mixtures.
  • Yields: Metalation and halogenation steps typically yield the desired dihalogenated product in good yields (60-80%).

Representative Procedure Extracted from Literature

Step Reagents & Conditions Outcome Notes
1. SEM Protection 1H-indazole + NaH + SEM-Cl in DMF, 0 °C → rt overnight 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole Purified by silica gel chromatography
2. Metalation SEM-protected indazole + TMP2Zn·2LiCl, 25 °C, 2 h Metalated intermediate at C-3 Selective metalation confirmed by NMR
3. Iodination Metalated intermediate + Iodine electrophile 3-iodo-1-SEM-indazole Reaction at 25 °C
4. Bromination Bromination at C-5 (pre-introduced or via selective bromination) 5-Bromo-3-iodo-1-SEM-indazole Final compound

Analytical Data Supporting Preparation

  • NMR Spectroscopy:
    • 1H-NMR signals consistent with SEM group and aromatic protons.
    • Characteristic singlets for methylene protons of SEM at ~5.7 ppm.
  • Mass Spectrometry:
    • High-resolution mass spectra confirm molecular ion at m/z 453.19 (M+).
  • Purification:
    • Silica gel chromatography using pentane:diethyl ether ratios from 10:1 to 3:1 effectively separates product from impurities.

Research Findings and Notes

  • The SEM protective group is stable under metalation and halogenation conditions, enabling selective functionalization at C-3 and C-5 positions on the indazole ring.
  • TMP2Zn·2LiCl base offers regioselective zincation at the 3-position, facilitating subsequent electrophilic iodination.
  • Bromination at position 5 can be introduced either prior to SEM protection or via selective bromination after protection.
  • The use of palladium-catalyzed cross-coupling reactions is common for further functionalization but is outside the scope of this preparation-focused article.
  • Purification by silica gel chromatography is standard, with solvent systems optimized for the polarity of the SEM-protected halogenated indazole.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Observations Yield Range (%)
SEM Protection NaH, SEM-Cl, DMF, 0 °C to rt, overnight Efficient N-protection, stable SEM 60-80
Regioselective Metalation TMP2Zn·2LiCl, THF, 25 °C, 1-2 h Selective C-3 metalation >90 (conversion)
Electrophilic Iodination Iodine electrophile, 25 °C High regioselectivity 70-85
Bromination Selective bromination or pre-halogenated Position 5 bromination 60-80
Purification Silica gel chromatography, pentane/ether Clean isolation

Q & A

Q. How can bioactive derivatives be developed for pharmacological studies?

  • Methodological Answer : Functionalize the indazole core via:
  • Amide Coupling : React the bromo/iodo derivative with amines using EDCI/HOBt in DCM .
  • Click Chemistry : Azide-alkyne cycloaddition (e.g., with CuI in PEG-400/DMF) introduces triazole moieties for target engagement studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
Reactant of Route 2
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5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

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